

Preclinical Toxicological Profile of Metamizole Magnesium: An In-depth Technical Guide

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Compound of Interest

Compound Name: Metamizol (magnesium)

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Abstract

Metamizole, an analgesic and antipyretic agent, has a complex toxicological profile that has led to its withdrawal in several countries while remaining a widely used medication in others. This technical guide provides a comprehensive overview of the preclinical toxicological data for metamizole magnesium. It consolidates findings from acute, subchronic, and chronic toxicity studies, as well as reproductive, genetic, and carcinogenicity assays. Detailed experimental methodologies based on established guidelines are presented alongside quantitative data organized for comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the preclinical safety assessment of metamizole magnesium.

Introduction

Metamizole (also known as dipyrone) is a non-opioid analgesic with potent pain-relieving, fever-reducing, and spasmolytic properties.[1] Despite its long history of clinical use, concerns regarding its safety profile, particularly the risk of agranulocytosis, have persisted.[2] A thorough understanding of its preclinical toxicology is crucial for informed risk-benefit assessment and for guiding further research and development. This document synthesizes the available preclinical data on metamizole magnesium to serve as a technical resource for the scientific community.

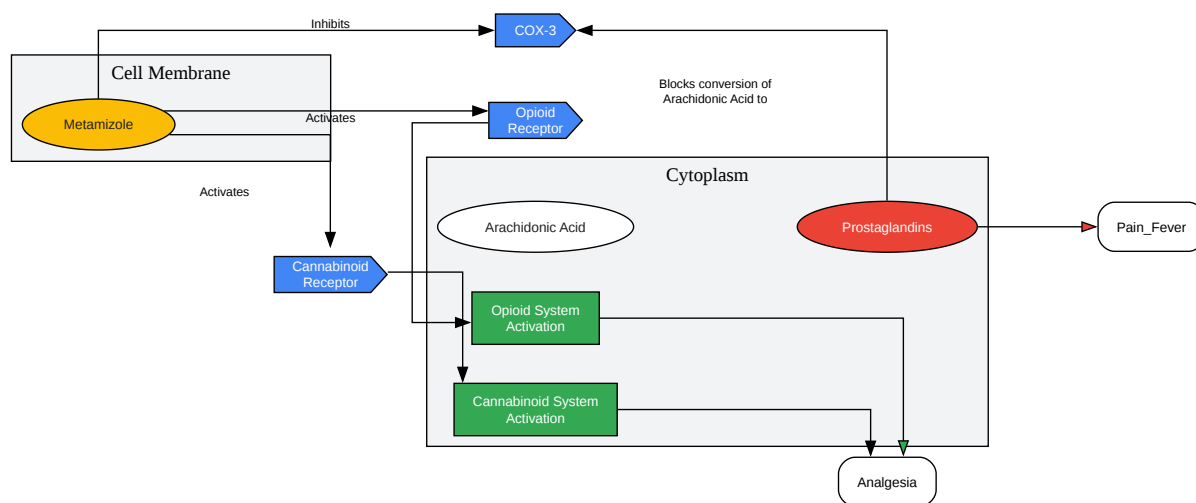
Pharmacological and Toxicological Mechanisms

The precise mechanism of action of metamizole is not fully elucidated but is known to be complex, involving multiple pathways.^[3] Its analgesic and antipyretic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-3 in the central nervous system, leading to reduced prostaglandin synthesis.^{[3][4]} Additionally, metamizole and its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), may exert their effects through the activation of the opioidergic and cannabinoid systems.^[3]

Toxicological effects, such as the rare but serious adverse reaction of agranulocytosis, are thought to have an immunoallergic basis rather than a direct toxic effect on bone marrow precursor cells.^[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways involved in the mechanism of action of metamizole.



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Fig. 1: Proposed signaling pathways of metamizole.

Toxicological Profile

Acute Toxicity

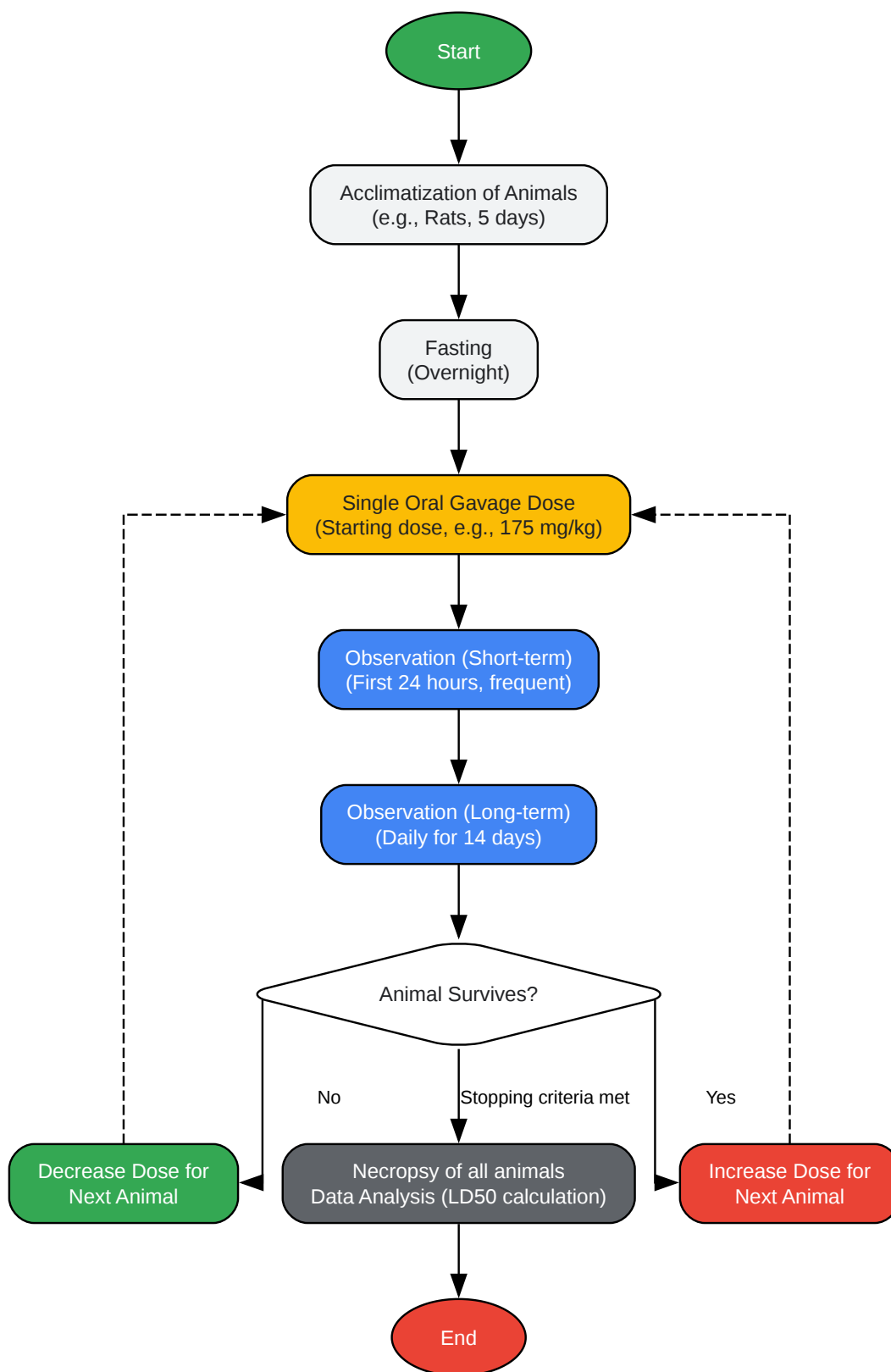
Metamizole exhibits low acute toxicity in preclinical studies.[5]

Table 1: Acute Toxicity of Metamizole Magnesium

Species	Route	LD50 (mg/kg)	Observed Effects	Reference
Rat	Oral	3000 - 4000	Sedation, convulsions at high doses.	[5]
Mouse	Oral	2000 - 3000	CNS effects (sedation, convulsions) at doses from 100-2000 mg/kg.	[5]
Rabbit	Oral	>1000	-	[5]
Guinea Pig	Oral	>1000	-	[5]
Cat	IV	>300	No significant cardiovascular or respiratory effects.	[5]
Dog	IV	>300	No significant cardiovascular or respiratory effects.	[5]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This study is designed to estimate the LD50 and identify signs of toxicity from a single oral dose.



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Fig. 2: Workflow for an acute oral toxicity study.

Subchronic and Chronic Toxicity

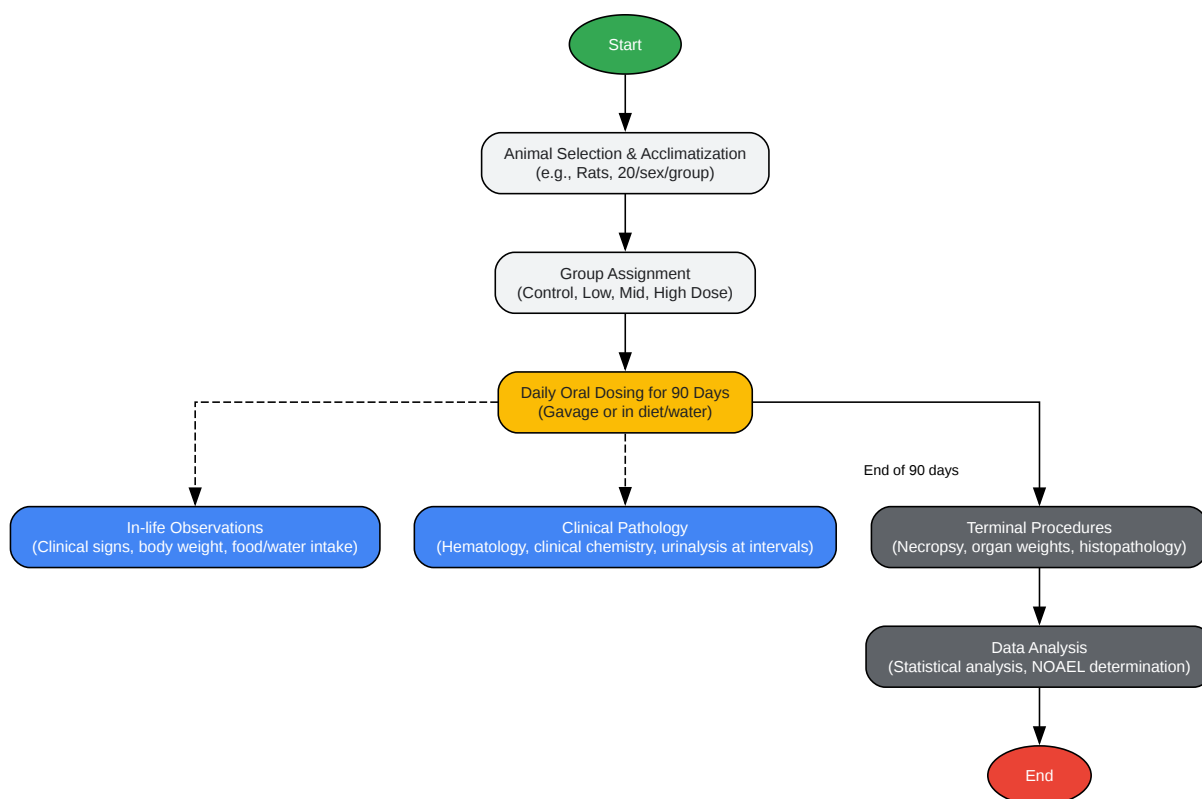
Repeated dose toxicity studies in rats and dogs have identified the liver, kidneys, and spleen as potential target organs.^[5]

Table 2: Subchronic and Chronic Toxicity of Metamizole Magnesium

Species	Duration	Route	NOAEL (mg/kg/day)	Target Organs and Effects	Reference
Rat	90 days	Oral	100	Reduced body weight gain, increased liver, kidney, and spleen weights.	[6]
Dog	90 days	Oral	150	Reduced body weight gain, increased liver and spleen weights.	[7]
Rat	6 months	IV	0.1 ug/kg/dose	Hypercalcemi a-related toxicities.	[8]
Dog	6 months	IV	0.02 ug/kg/dose	Hypercalcemi a-related toxicities.	[8]
Dog	1 year	IV	0.02 ug/kg/dose	Hypercalcemi a-related toxicities.	[8]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study evaluates the effects of repeated oral administration of the test substance.



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Fig. 3: Workflow for a 90-day oral toxicity study.

Reproductive and Developmental Toxicity

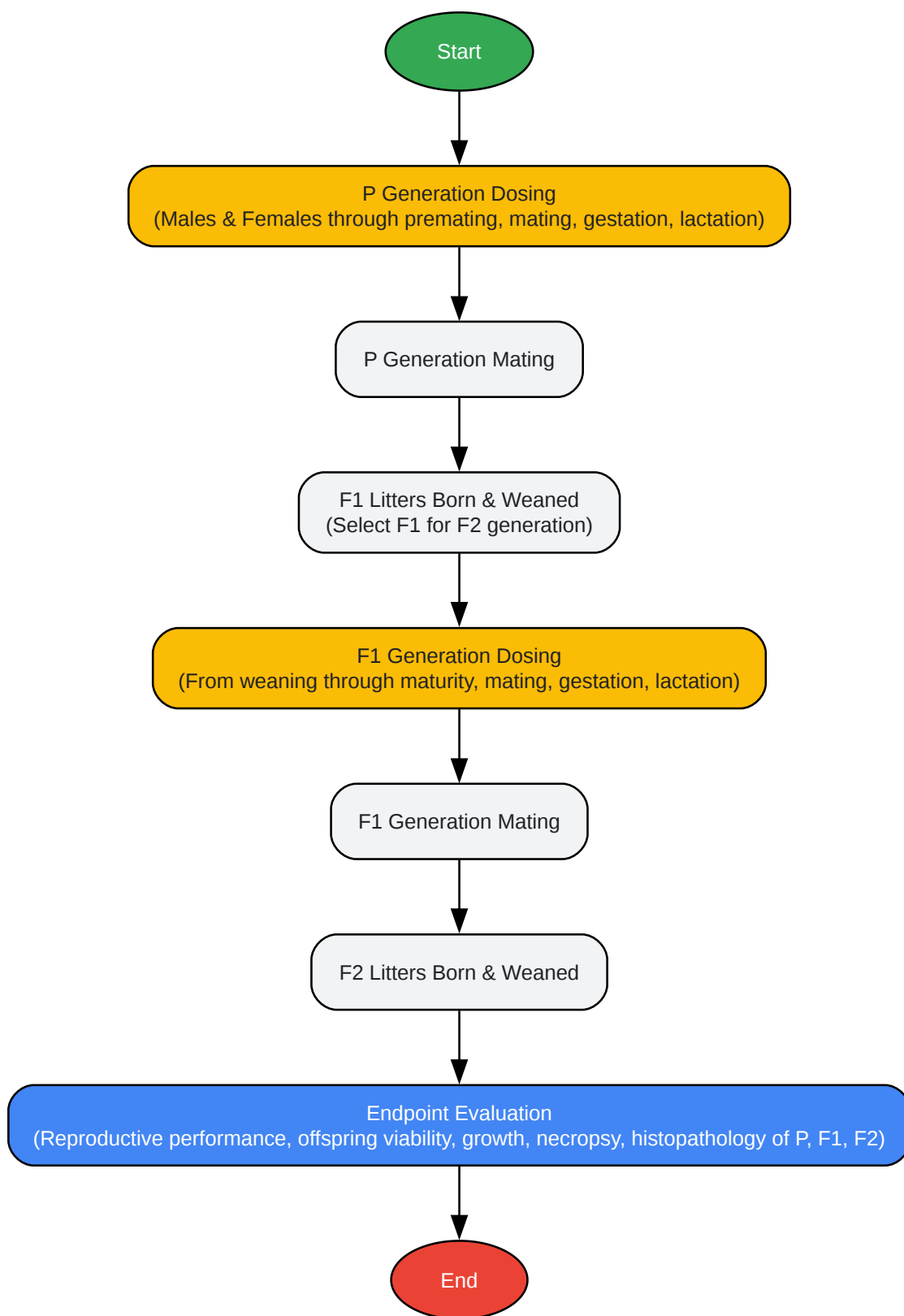
Reproductive toxicity studies have shown effects on dams and offspring at high doses, but no evidence of teratogenicity.

Table 3: Reproductive and Developmental Toxicity of Metamizole Magnesium

Species	Study Type	NOAEL (mg/kg/day)	Maternal Effects	Developmental Effects	Reference
Rat	Two-Generation	100	Reduced body weight gain, food consumption, enlarged spleens at 625 mg/kg/day.	Reduced number of pups born, reduced pup survival at 250 mg/kg/day.	[6]
Rat	Teratology	400 (foetotoxicity)	-	Increased resorptions, reduced number of fetuses. No malformations.	[6]
Rabbit	Teratology	-	-	Increased resorptions. No malformations.	[6]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study assesses the effects on male and female reproductive performance and on the offspring.



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Fig. 4: Workflow for a two-generation reproductive toxicity study.

Genetic Toxicology

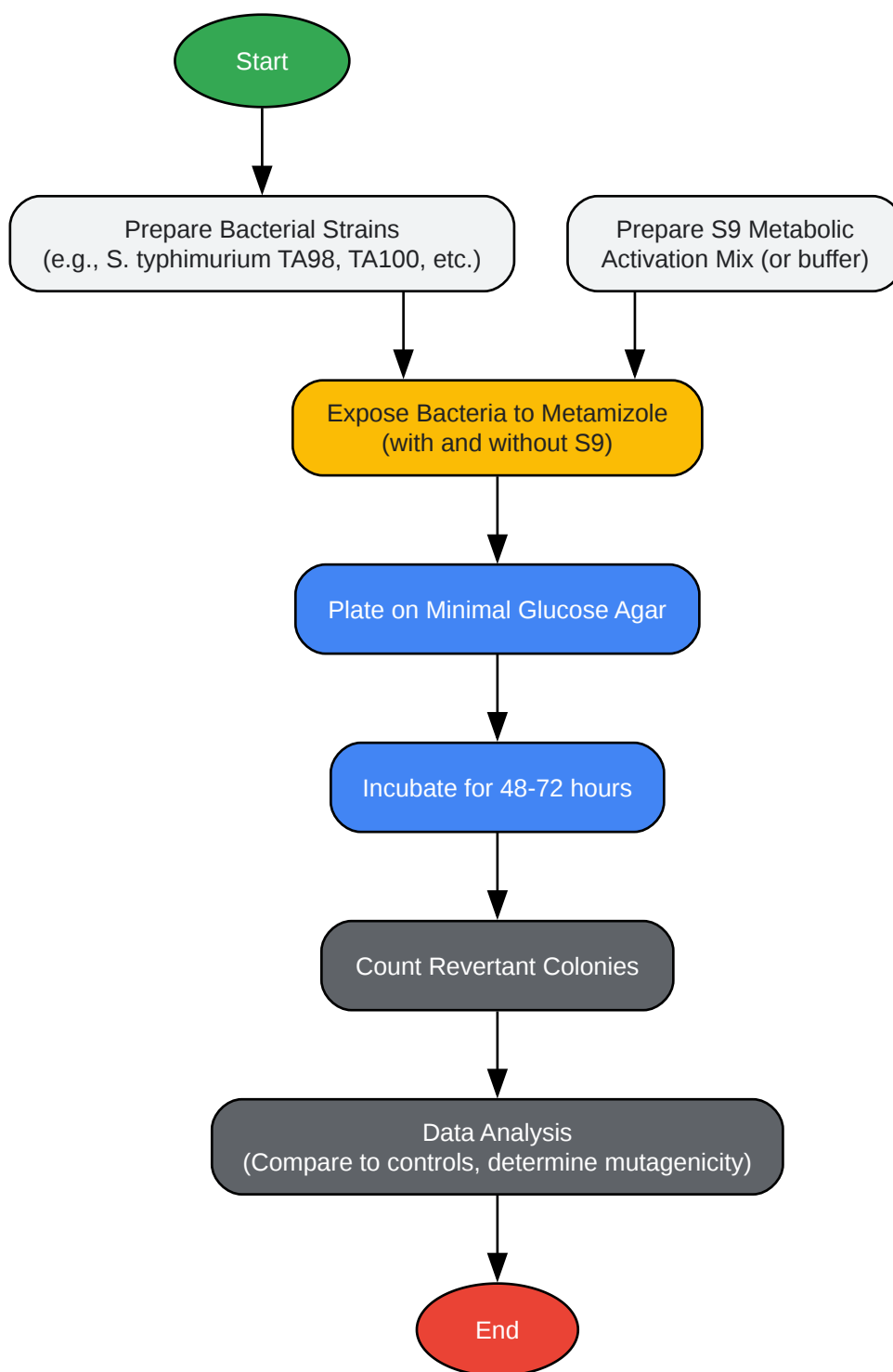
Metamizole has produced mixed results in genotoxicity assays, with some studies indicating a potential for genotoxicity while others are negative.

Table 4: Genetic Toxicology of Metamizole Magnesium

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and Without	Mixed (Positive and Negative results reported)	[6]
In vitro Gene Mutation	Chinese Hamster V79 cells	With and Without	Negative	[6]
In vivo Micronucleus	Mouse Bone Marrow	N/A	Negative	[6]
In vivo Micronucleus	Fish, Hydra, Onion	N/A	Positive (Micronuclei induction)	[9][10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

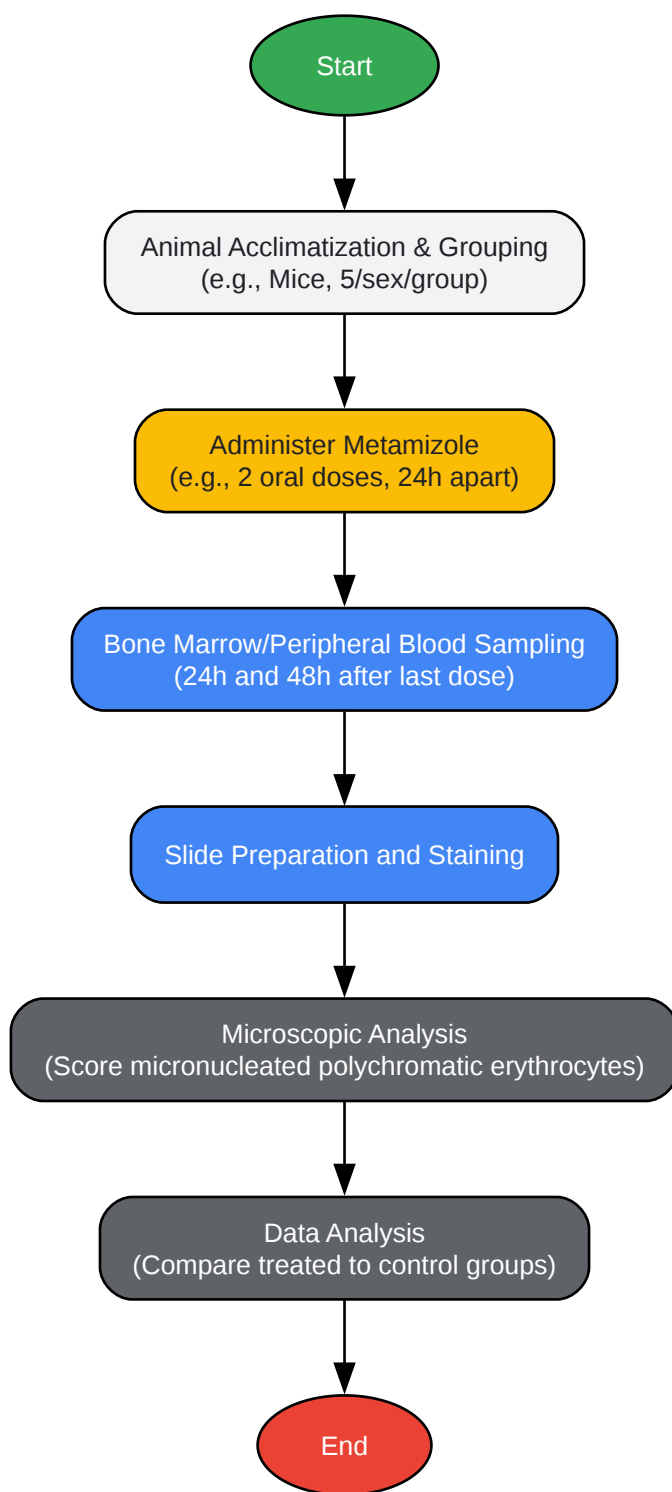


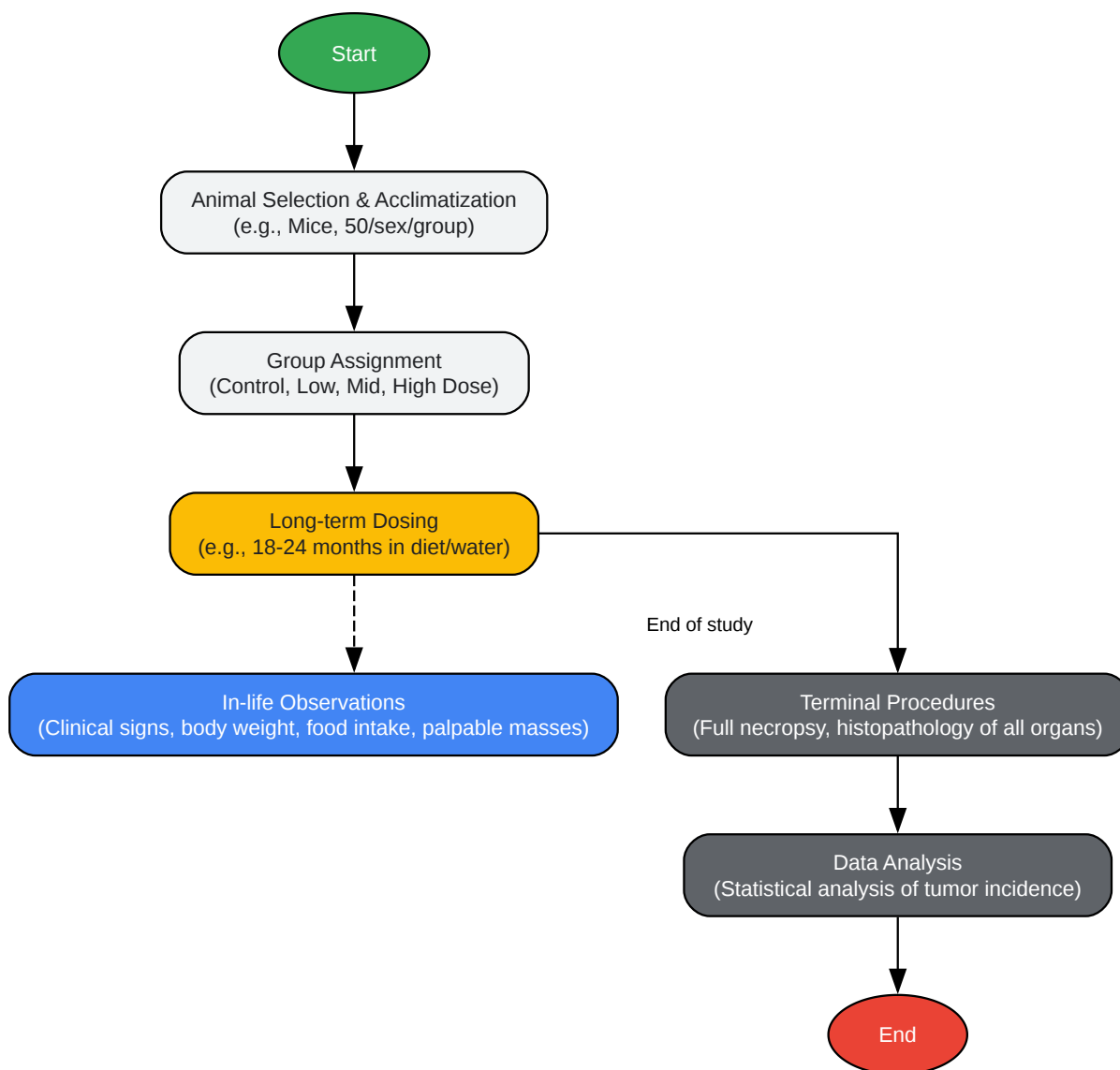
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Fig. 5: Workflow for a bacterial reverse mutation (Ames) test.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test assesses the potential to induce chromosomal damage in bone marrow erythrocytes.





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